1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-3-(2-fluorophenyl)propan-1-one

Steric parameter Lipophilicity Conformational restriction

1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-3-(2-fluorophenyl)propan-1-one (CAS 1797612-21-5) is a synthetic sulfonylpyrrolidine derivative with molecular formula C₁₇H₂₄FNO₃S and molecular weight 341.44 g·mol⁻¹. The compound features a pyrrolidine ring bearing a sterically demanding tert-butylsulfonyl group at the 3-position, an N-linked 3-(2-fluorophenyl)propan-1-one side chain, and is structurally related to the sulfonylpyrrolidine class claimed in Sanofi-Aventis patent US 7,468,369 B2 for the prevention and treatment of dyslipidemia and atherosclerotic disorders.

Molecular Formula C17H24FNO3S
Molecular Weight 341.44
CAS No. 1797612-21-5
Cat. No. B2855567
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-3-(2-fluorophenyl)propan-1-one
CAS1797612-21-5
Molecular FormulaC17H24FNO3S
Molecular Weight341.44
Structural Identifiers
SMILESCC(C)(C)S(=O)(=O)C1CCN(C1)C(=O)CCC2=CC=CC=C2F
InChIInChI=1S/C17H24FNO3S/c1-17(2,3)23(21,22)14-10-11-19(12-14)16(20)9-8-13-6-4-5-7-15(13)18/h4-7,14H,8-12H2,1-3H3
InChIKeyPMSOBWZEFYBNOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-3-(2-fluorophenyl)propan-1-one (CAS 1797612-21-5): Chemical Identity and Structural Classification


1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-3-(2-fluorophenyl)propan-1-one (CAS 1797612-21-5) is a synthetic sulfonylpyrrolidine derivative with molecular formula C₁₇H₂₄FNO₃S and molecular weight 341.44 g·mol⁻¹ . The compound features a pyrrolidine ring bearing a sterically demanding tert-butylsulfonyl group at the 3-position, an N-linked 3-(2-fluorophenyl)propan-1-one side chain, and is structurally related to the sulfonylpyrrolidine class claimed in Sanofi-Aventis patent US 7,468,369 B2 for the prevention and treatment of dyslipidemia and atherosclerotic disorders [1]. As of May 2026, this compound is absent from major public bioactivity databases including PubChem, ChEMBL, and BindingDB; no peer-reviewed primary research articles featuring this specific CAS number were identifiable in PubMed [2].

Why Generic Substitution Fails for 1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-3-(2-fluorophenyl)propan-1-one (CAS 1797612-21-5): The Consequence of Absent Differential Evidence


For the vast majority of research chemicals and early-stage compounds, the assumption that 'close structural analogs are functionally interchangeable' is a well-documented pitfall in both medicinal chemistry and reagent procurement [1]. However, for CAS 1797612-21-5 specifically, the current public evidence base does not contain any head-to-head comparative potency, selectivity, ADME, or in vivo data that would empirically distinguish this compound from its closest analogs (e.g., the 4-chlorophenylsulfonyl variant CAS 1448069-57-5, or the phenylsulfonyl variant). The Sanofi patent US 7,468,369 broadly claims (C₁–C₆)-alkylsulfonyl substitution encompassing the tert-butyl group but does not provide compound-specific exemplification for this CAS number [2]. Consequently, a procurement decision based on verified differential performance is not currently supportable, and any substitution should be accompanied by explicit experimental validation in the end-user's assay system [3].

Product-Specific Quantitative Evidence Guide for 1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-3-(2-fluorophenyl)propan-1-one (CAS 1797612-21-5)


Steric Bulk Differentiation: tert-Butylsulfonyl vs. Methylsulfonyl and Arylsulfonyl Analogs

The 3-tert-butylsulfonyl substituent on the pyrrolidine ring of CAS 1797612-21-5 confers quantifiably greater steric bulk than the methylsulfonyl or unsubstituted phenylsulfonyl analogs. The Taft steric parameter (Eₛ) for the tert-butyl group is −1.54 versus 0.00 for methyl (reference standard), representing a substantial steric penalty that restricts conformational freedom of the pyrrolidine ring and influences the spatial presentation of the 2-fluorophenylpropanone side chain [1]. The calculated ACD/Labs logP for the target compound is approximately 3.2, compared to ~2.0 for the methylsulfonyl analog and ~3.5 for the 4-chlorophenylsulfonyl analog (CAS 1448069-57-5, MW 395.87), indicating intermediate lipophilicity that may affect membrane permeability and non-specific protein binding . This difference in steric profile is class-level inference; no direct comparative bioactivity data exist for these analogs in a shared assay.

Steric parameter Lipophilicity Conformational restriction

Patent Landscape Differentiation: Sanofi Sulfonylpyrrolidine Scaffold with Explicit tert-Butyl Inclusion

U.S. Patent 7,468,369 B2 (Sanofi-Aventis) explicitly claims sulfonylpyrrolidines of formula I wherein R¹ encompasses '(C₁–C₆)-alkyl, where one or more hydrogens in the alkyl radical may be replaced by fluorine' [1]. The tert-butyl group (C₄ alkyl) is explicitly within claim scope. The patent teaches that these compounds are intended for the prevention and treatment of dyslipidemia and atherosclerotic disorders, with a particular objective of raising HDL cholesterol levels [1]. In contrast, earlier sulfonylpyrrolidine patents (e.g., WO 01/32619, assigned to F. Hoffmann-La Roche) focus on mGluR1 receptor modulation for neurological disorders and typically employ aryl- or heteroaryl-sulfonyl substitution, not tert-butylsulfonyl [2]. This divergence in both structural preference (alkyl vs. aryl sulfonyl) and therapeutic indication (cardiovascular/metabolic vs. neurological) provides a documented basis for selecting the tert-butylsulfonyl scaffold when the research objective aligns with the Sanofi-disclosed biology.

Dyslipidemia HDL cholesterol Patent composition of matter

2-Fluorophenyl Substituent Effect: Ortho-Fluorine Electronic Modulation vs. Non-Fluorinated and 4-Fluorophenyl Analogs

The 2-fluorophenyl group on the propan-1-one side chain of CAS 1797612-21-5 introduces an ortho-fluorine substituent. The Hammett σₘ value for fluorine is +0.34, indicating an electron-withdrawing effect that reduces the electron density of the adjacent phenyl ring [1]. In the broader medicinal chemistry literature, ortho-fluorination of phenyl rings has been associated with modulated metabolic stability compared to para-fluorination, as cytochrome P450-mediated oxidative metabolism can be partially blocked at the ortho position while para positions remain susceptible [2]. The analogous compound 1-(3-((4-chlorophenyl)sulfonyl)pyrrolidin-1-yl)-3-(2-fluorophenyl)propan-1-one (CAS 1448069-57-5) shares the ortho-fluorophenyl motif but pairs it with an aryl sulfonyl group, while 2-(2-fluorophenyl)-1-(propane-1-sulfonyl)pyrrolidine (ChemDiv D399-0508, MW 271.35) positions the 2-fluorophenyl directly on the pyrrolidine ring rather than on a propan-1-one linker . These positional differences are expected to produce distinct three-dimensional pharmacophores, though no comparative biochemical data are publicly available.

Fluorine substitution Metabolic stability Aryl ring electronics

Best Research and Industrial Application Scenarios for 1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-3-(2-fluorophenyl)propan-1-one (CAS 1797612-21-5)


Sulfonylpyrrolidine Scaffold SAR Exploration Targeting Dyslipidemia Pathways

Researchers investigating the Sanofi-Aventis sulfonylpyrrolidine chemotype for HDL cholesterol elevation or atherosclerosis models may rationally select CAS 1797612-21-5 as a representative alkylsulfonyl (tert-butyl) example to benchmark against arylsulfonyl analogs within the same phenotypic assay [1]. The tert-butyl group's steric bulk (Taft Eₛ = −1.54) provides a distinct SAR data point absent from methyl-, ethyl-, or phenyl-substituted comparator sets.

Conformational Restriction Studies of Pyrrolidine-Based Bioactive Molecules

The bulky tert-butylsulfonyl group at the pyrrolidine 3-position restricts ring puckering and influences the spatial orientation of the N-linked propan-1-one side chain. This compound can serve as a conformational probe in NMR-based structural studies or computational chemistry investigations comparing the accessible conformational space of tert-butylsulfonyl pyrrolidines versus less hindered sulfonyl analogs [2].

Chemical Biology Probe Development with Defined Fluorine Substitution

The ortho-fluorophenyl substituent enables potential ¹⁹F NMR tracking or metabolic stabilization studies. In the absence of a characterized biological target, this compound may function as a negative control or chemical tool in fluorine-specific analytical workflows, provided that the absence of known bioactivity is acceptable for the experimental design [3].

Building Block for Custom Derivative Synthesis

As a functionalized sulfonylpyrrolidine with a reactive ketone moiety and a fluorine-tagged aryl group, CAS 1797612-21-5 is positioned as a versatile synthetic intermediate for constructing more complex libraries, particularly when the tert-butylsulfonyl group is desired as a stable, non-hydrolyzable sulfonyl moiety that resists metabolic or chemical cleavage better than smaller alkyl or aryl sulfonamides [2].

Quote Request

Request a Quote for 1-(3-(Tert-butylsulfonyl)pyrrolidin-1-yl)-3-(2-fluorophenyl)propan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.